molecular formula C16H15N5O4S B11153274 N~1~-[4-(aminosulfonyl)benzyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide

N~1~-[4-(aminosulfonyl)benzyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide

Cat. No.: B11153274
M. Wt: 373.4 g/mol
InChI Key: RATHKTRUGUKPCC-UHFFFAOYSA-N
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Description

N~1~-[4-(aminosulfonyl)benzyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide is a complex organic compound that features a benzyl group substituted with an aminosulfonyl group and a benzotriazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-(aminosulfonyl)benzyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide typically involves multiple steps:

    Formation of the Benzotriazinone Core: The benzotriazinone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the benzotriazinone core.

    Aminosulfonylation: The aminosulfonyl group is introduced through a sulfonation reaction, typically using sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N~1~-[4-(aminosulfonyl)benzyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Benzyl halides, sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.

Scientific Research Applications

N~1~-[4-(aminosulfonyl)benzyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials with specific properties.

    Biological Studies: It can be used as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of N1-[4-(aminosulfonyl)benzyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide involves its interaction with specific molecular targets. The aminosulfonyl group can form hydrogen bonds with biological molecules, while the benzotriazinone moiety can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[4-(aminosulfonyl)benzyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide is unique due to the presence of both the aminosulfonyl and benzotriazinone groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H15N5O4S

Molecular Weight

373.4 g/mol

IUPAC Name

2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide

InChI

InChI=1S/C16H15N5O4S/c17-26(24,25)12-7-5-11(6-8-12)9-18-15(22)10-21-16(23)13-3-1-2-4-14(13)19-20-21/h1-8H,9-10H2,(H,18,22)(H2,17,24,25)

InChI Key

RATHKTRUGUKPCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)NCC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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